molecular formula C11H14N2O B11825295 2-(Pyridin-4-yl)piperidine-1-carbaldehyde

2-(Pyridin-4-yl)piperidine-1-carbaldehyde

Cat. No.: B11825295
M. Wt: 190.24 g/mol
InChI Key: AEFZRNZPIGVCJP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)piperidine-1-carbaldehyde is a heterocyclic compound that features a piperidine ring substituted with a pyridine ring at the 4-position and an aldehyde group at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)piperidine-1-carbaldehyde typically involves the reaction of pyridine-4-carbaldehyde with piperidine under specific conditions. One common method is the palladium-catalyzed one-pot synthesis, which involves the cyclization of pyridine-4-carbaldehyde with 2-iodoaniline and triethylamine in refluxing toluene . This method provides moderate to high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-(Pyridin-4-yl)piperidine-1-carboxylic acid.

    Reduction: 2-(Pyridin-4-yl)piperidine-1-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-4-yl)piperidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. The piperidine and pyridine rings can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)piperidine-4-carbaldehyde
  • 4-(Pyridin-3-yl)piperidine-1-carbaldehyde
  • 3-(Pyridin-4-yl)-1,2,4-triazines

Uniqueness

2-(Pyridin-4-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the reactive aldehyde group, makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-pyridin-4-ylpiperidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2O/c14-9-13-8-2-1-3-11(13)10-4-6-12-7-5-10/h4-7,9,11H,1-3,8H2

InChI Key

AEFZRNZPIGVCJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=NC=C2)C=O

Origin of Product

United States

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